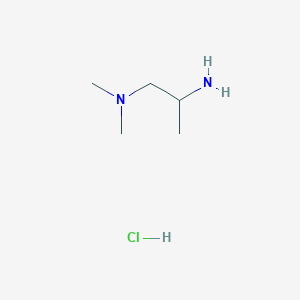

N1,N1-Dimethylpropane-1,2-diamine hydrochloride

Description

N1,N1-Dimethylpropane-1,2-diamine hydrochloride (CAS: 65094-72-6) is a diamine derivative with the molecular formula C₅H₁₅ClN₂ and a molecular weight of 138.64 g/mol . It is structurally characterized by a propane backbone with two amine groups at positions 1 and 2, where the terminal amine is dimethylated. The hydrochloride salt enhances its stability, making it suitable for storage at room temperature in dry conditions . This compound is primarily utilized as a ligand or intermediate in organic synthesis, particularly in pharmaceutical research, as evidenced by its role in synthesizing cryptolepine derivatives and benzoimidazole-based drug candidates .

Properties

Molecular Formula |

C5H15ClN2 |

|---|---|

Molecular Weight |

138.64 g/mol |

IUPAC Name |

1-N,1-N-dimethylpropane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(6)4-7(2)3;/h5H,4,6H2,1-3H3;1H |

InChI Key |

BDPZEGWDXLLDQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylpropane-1,2-diamine hydrochloride typically involves the reaction of propane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Substitution: Sodium hydroxide, potassium carbonate; reactions are generally conducted in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Amine oxides

Reduction: Corresponding amines

Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1,N1-Dimethylpropane-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. It can also form coordination complexes with metal ions, influencing the reactivity and stability of the metal center. These interactions are crucial in its applications in catalysis and organic synthesis .

Comparison with Similar Compounds

N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride

- CAS : 1807914-23-3

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : 201.14 g/mol

- Key Differences :

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine Dihydrochloride

N1,N1'-(1,4-Phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) Hydrochloride

- CAS : 71277-17-3

- Molecular Formula : C₁₆H₃₂ClN₆

- Molecular Weight : 308.47 g/mol

- Key Differences: Aromatic phenyl group and extended alkyl chain increase hydrophobicity. Potential use in polymer chemistry or as a crosslinking agent .

Physicochemical and Functional Comparisons

| Property | N1,N1-Dimethylpropane-1,2-diamine HCl | Cyclopentane Derivative | Cyclohexane Derivative |

|---|---|---|---|

| Backbone Structure | Linear propane | Cyclopentane | Cyclohexane |

| Molecular Weight (g/mol) | 138.64 | 201.14 | 219.17 |

| Chlorine Content | 1 Cl⁻ | 2 Cl⁻ | 2 Cl⁻ |

| Solubility | Water-soluble (hydrochloride salt) | Moderate in polar solvents | Low in aqueous media |

| Primary Applications | Drug synthesis, ligand chemistry | Asymmetric catalysis | Chiral resolution |

Biological Activity

N1,N1-Dimethylpropane-1,2-diamine hydrochloride, also known as N,N'-Dimethyl-1,3-propanediamine, is a chemical compound with significant biological activity and various applications in research and industry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H14N2·HCl

- Molecular Weight : Approximately 102.18 g/mol

- Appearance : Colorless liquid

- Solubility : Highly soluble in water (up to 1,000,000 mg/L at 25°C)

- Boiling Point : Approximately 113°C

This compound functions primarily as a crosslinking agent in biochemical applications. Its ability to modify biological molecules allows it to play a crucial role in enzyme mechanisms and protein interactions. The compound's reactivity is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy in various applications.

Biological Applications

The compound is utilized in several key areas:

- Enzyme Studies : It aids in the investigation of enzyme mechanisms by modifying substrates or cofactors.

- Pharmaceutical Development : Serves as an intermediate in the synthesis of various pharmaceuticals.

- Industrial Applications : Used in the production of agrochemicals and dyes due to its reactivity .

1. Enzyme Mechanism Studies

Research has demonstrated that this compound can influence enzyme activity through its interaction with amino acid residues within active sites. A study published in the Royal Society of Chemistry highlighted its role in understanding the kinetics of enzyme catalysis by providing insights into substrate binding and turnover rates .

2. Synthesis of Biomimetic Compounds

In a study focused on synthesizing artificial enzymes, this compound was used as a building block for creating novel biomimetic compounds. These compounds exhibited enhanced catalytic properties compared to their natural counterparts, showcasing the potential for developing more efficient synthetic pathways in drug discovery .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Molecular Weight | Unique Features |

|---|---|---|---|

| (S)-N1,N1-Dimethyl-1,2-propanediamine hydrochloride | 346690-68-4 | 138.64 g/mol | Enantiomeric form; potentially different activity |

| N,N-Dimethylcyclohexane-1,2-diamine | 61798-24-1 | 142.24 g/mol | Contains a cyclohexane ring; different steric properties |

| N,N'-Dimethyl-ethylenediamine | 111-40-0 | 102.18 g/mol | Shorter chain; used in similar applications |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N1,N1-Dimethylpropane-1,2-diamine hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves alkylation of propane-1,2-diamine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. The hydrochloride salt is formed via acidification with HCl. Purification is achieved through recrystallization in ethanol/water mixtures or column chromatography. Purity assessment requires HPLC (≥98% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming methyl group positions and amine protonation.

- X-ray crystallography (via SHELX software): Resolves molecular geometry and hydrogen bonding patterns in crystalline form .

- Mass spectrometry (ESI-MS) : Validates molecular weight (138.64 g/mol) and detects impurities.

- FT-IR : Identifies N-H and C-N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride form enhances water solubility compared to the free base due to ionic interactions. Stability tests (e.g., thermogravimetric analysis, TGA) show decomposition above 200°C. Storage recommendations: desiccated at room temperature, protected from light to prevent amine oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and stereochemical control in derivatives of this compound?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while methanol/water mixtures aid in salt precipitation.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce enantioselectivity in derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate variables.

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and in vivo models for physiological relevance.

- Purity verification : Contaminants (e.g., unreacted starting materials) may skew bioactivity; use LC-MS to confirm sample integrity .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Becke’s three-parameter hybrid functional (B3LYP) provides accurate thermochemical data for amine protonation energies .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility or crystallization conditions .

Q. What experimental approaches are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with enzymes or receptors.

- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes.

- Kinetic assays : Measure inhibition constants (Ki) for enzyme targets using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.